molecular formula C7H9F6N3O4S2 B178616 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide CAS No. 174899-81-1

1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide

Cat. No.: B178616
CAS No.: 174899-81-1
M. Wt: 377.3 g/mol
InChI Key: SAYMDKMGIAANGQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide, also known as 1,3-Dimethylimidazolium bis((trifluoromethyl)sulfonyl)imide, is an ionic liquid .

Mode of Action

This compound interacts with its targets through its unique cation structure . The 1,3-dimethylimidazolium cation has a higher structural symmetry, stronger cation–anion interaction, and smaller size, which contribute to its electrochemical properties .

Biochemical Pathways

Instead, it influences electrochemical properties, such as electrical conductivity and electrochemical window . These properties can affect various physical and chemical processes.

Pharmacokinetics

It has been noted to assist in the transdermal delivery of sparingly soluble drugs , suggesting it may influence drug absorption and distribution.

Result of Action

The primary result of the action of this compound is its influence on electrochemical properties. It has been found to have higher electrical conductivity and a wider electrochemical window than many other 1-alkyl-3-methylimidaozlium-based ionic liquids with the same anions .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. For example, the electrical conductivity and molar conductivity of these ionic liquids were measured and calculated from 303.15 to 353.15 K . Additionally, it has been noted that 1,3-dimethylimidazolium cations are prone to be adsorbed onto the Pt plate electrodes when the cation–anion interaction is lower .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1,3-dimethylimidazol-1-ium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N2.C2F6NO4S2/c1-6-3-4-7(2)5-6;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5H,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAYMDKMGIAANGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F6N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174899-81-1
Record name 1,3-Dimethylimidazolium Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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